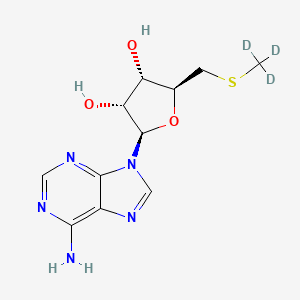

5'-Deoxy-5'-methylthioadenosine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

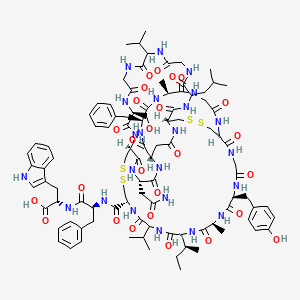

Vue d'ensemble

Description

5'-Désoxy-5'-méthylthioadénosine-d3: est un analogue deutéré du 5'-Désoxy-5'-méthylthioadénosine, un nucléoside naturel. Ce composé est souvent utilisé comme étalon interne en spectrométrie de masse en raison de son marquage isotopique stable. Il joue un rôle important dans divers processus biochimiques, notamment la biosynthèse des polyamines et la voie de sauvetage de la méthionine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5'-Désoxy-5'-méthylthioadénosine-d3 implique généralement la deutération du 5'-Désoxy-5'-méthylthioadénosine. Le processus comprend l'incorporation d'atomes de deutérium dans le groupe méthylthio. Ceci peut être réalisé par diverses réactions chimiques, y compris l'utilisation de réactifs et de solvants deutérés .

Méthodes de production industrielle: La production industrielle du 5'-Désoxy-5'-méthylthioadénosine-d3 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes telles que la purification par chromatographie et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le 5'-Désoxy-5'-méthylthioadénosine-d3 peut subir des réactions d'oxydation, conduisant à la formation de sulfoxydes et de sulfones.

Réduction: Les réactions de réduction peuvent convertir le composé à son état initial ou à d'autres formes réduites.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.

Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution: Les nucléophiles comme les thiols et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits:

Oxydation: Sulfoxydes et sulfones.

Réduction: Formes réduites du composé d'origine.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

Chimie: Le 5'-Désoxy-5'-méthylthioadénosine-d3 est utilisé comme étalon interne en spectrométrie de masse pour la quantification du 5'-Désoxy-5'-méthylthioadénosine. Il aide à la mesure et à l'analyse précises des échantillons biochimiques .

Biologie: En recherche biologique, ce composé est utilisé pour étudier la voie de sauvetage de la méthionine et la biosynthèse des polyamines. Il sert de substrat pour des enzymes comme la méthylthioadénosine phosphorylase, fournissant des informations sur le métabolisme cellulaire .

Médecine: Le composé a des applications thérapeutiques potentielles dans la recherche sur le cancer. Il a été démontré qu'il inhibait la prolifération des cellules tumorales et induisait l'apoptose dans les cellules leucémiques. Il affecte également le microenvironnement tumoral en contrôlant l'inflammation .

Industrie: Dans l'industrie pharmaceutique, le 5'-Désoxy-5'-méthylthioadénosine-d3 est utilisé dans le développement de médicaments ciblant les voies métaboliques. Son marquage isotopique stable le rend précieux pour les études pharmacocinétiques .

5. Mécanisme d'Action

Le 5'-Désoxy-5'-méthylthioadénosine-d3 exerce ses effets en agissant comme un substrat pour la méthylthioadénosine phosphorylase. Cette enzyme catalyse la coupure du composé, conduisant à la production d'adénine et de méthylthioribose. Ces produits sont ensuite utilisés dans la voie de sauvetage de la méthionine et la biosynthèse des polyamines . Le composé inhibe également la protéine carboxymethyltransférase, affectant divers processus cellulaires .

Applications De Recherche Scientifique

Chemistry: 5’-Deoxy-5’-methylthioadenosine-d3 is used as an internal standard in mass spectrometry for the quantification of 5’-Deoxy-5’-methylthioadenosine. It helps in accurate measurement and analysis of biochemical samples .

Biology: In biological research, this compound is used to study the methionine salvage pathway and polyamine biosynthesis. It serves as a substrate for enzymes like methylthioadenosine phosphorylase, providing insights into cellular metabolism .

Medicine: The compound has potential therapeutic applications in cancer research. It has been shown to inhibit tumor cell proliferation and induce apoptosis in leukemia cells. It also affects the tumor microenvironment by controlling inflammation .

Industry: In the pharmaceutical industry, 5’-Deoxy-5’-methylthioadenosine-d3 is used in the development of drugs targeting metabolic pathways. Its stable isotopic labeling makes it valuable for pharmacokinetic studies .

Mécanisme D'action

5’-Deoxy-5’-methylthioadenosine-d3 exerts its effects by acting as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the cleavage of the compound, leading to the production of adenine and methylthioribose. These products are further utilized in the methionine salvage pathway and polyamine biosynthesis . The compound also inhibits protein carboxymethyltransferase, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires:

5'-Désoxy-5'-méthylthioadénosine: L'analogue non deutéré du 5'-Désoxy-5'-méthylthioadénosine-d3.

S-adénosylméthionine: Un composé connexe impliqué dans les réactions de méthylation et la biosynthèse des polyamines.

Adénosine: Un nucléoside avec des caractéristiques structurelles similaires mais des fonctions biologiques différentes.

Unicité: Le 5'-Désoxy-5'-méthylthioadénosine-d3 est unique en raison de son marquage isotopique stable, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Sa forme deutérée offre une stabilité et une précision accrues dans les mesures analytiques par rapport à son analogue non deutéré .

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGFSXJNOTRMR-YZLHILBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea](/img/structure/B8089225.png)

![N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089254.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B8089297.png)